Home > Products > Screening Compounds P39576 > 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine - 1507588-63-7

4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine

Catalog Number: EVT-3378459
CAS Number: 1507588-63-7
Molecular Formula: C12H19N3
Molecular Weight: 205.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine is an organic compound belonging to the class of imidazo[1,5-a]pyridines. This compound features a fused ring system that combines an imidazole ring with a pyridine structure, along with a piperidine moiety. The unique structural arrangement of this compound contributes to its potential biological activities and applications in various fields, particularly in medicinal chemistry.

Source and Classification

The compound is classified under heterocyclic compounds, specifically as a derivative of imidazo[1,5-a]pyridine. Its molecular formula is C12H14N4, and it possesses a molecular weight of 226.27 g/mol. The imidazo[1,5-a]pyridine class is significant in pharmaceutical chemistry due to its presence in numerous bioactive molecules and therapeutic agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine typically involves several key steps:

  1. Cyclization: The primary method for synthesizing this compound involves the cyclization of appropriate precursors. One common approach includes reacting a piperidine derivative with an imidazole precursor under specific conditions.
  2. Reagents and Conditions: The reaction often requires catalysts and is conducted under reflux conditions using solvents such as ethanol or methanol. Advanced techniques such as continuous flow reactors may be employed for industrial-scale synthesis to enhance yield and purity.
  3. Purification: After synthesis, purification techniques like chromatography or crystallization are utilized to isolate the desired product from by-products.

Recent methodologies have also explored oxidative cyclization and cyclocondensation reactions to improve synthetic efficiency and yield .

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine can be depicted as follows:

  • Molecular Formula: C12H14N4
  • Molecular Weight: 226.27 g/mol
  • Structural Features:
    • A fused imidazole-pyridine ring system.
    • A piperidine ring attached to the imidazole component.
Chemical Reactions Analysis

Types of Reactions

4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be performed with sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions are possible where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate in acidic or neutral media.
  • Reducing Agents: Sodium borohydride in methanol or ethanol.
  • Substitution Conditions: Base such as sodium hydroxide facilitates nucleophilic substitutions .
Mechanism of Action

The mechanism of action for 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine involves its interaction with biological targets at the molecular level. It has been investigated for potential activity against various biological pathways:

  • Protein Kinase Inhibition: The compound may inhibit specific kinases involved in inflammatory processes, potentially leading to therapeutic effects against autoimmune diseases .
  • Antimicrobial Activity: Studies suggest that derivatives of imidazo[1,5-a]pyridine exhibit antimicrobial properties by disrupting cellular functions in pathogens.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar organic solvents such as ethanol and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with electrophiles and nucleophiles due to the presence of nitrogen atoms in its structure.
Applications

Scientific Uses

4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine has several applications:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects in treating inflammatory diseases and cancers due to its kinase inhibition properties.
  • Chemical Biology: Used as a building block for synthesizing more complex molecules with potential bioactivity.
  • Material Science: Explored for developing new materials owing to its unique structural features .
Synthetic Methodologies and Optimization

Key Synthetic Routes for Imidazo[1,5-a]pyridine-Piperidine Hybrids

The synthesis of 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine (C₁₂H₁₉N₃) relies on strategic bond formation between the imidazo[1,5-a]pyridine and piperidine moieties. Two predominant approaches have emerged:

  • Pyridine Hydrogenation-Reductive Amination Sequences: Metal-catalyzed hydrogenation of pyridine precursors provides efficient access to saturated piperidine systems. Beller et al. developed heterogeneous cobalt catalysts (e.g., cobalt on titanium nanoparticles with melamine) enabling acid-free hydrogenation of substituted pyridines in aqueous media. This method proved effective for generating piperidine scaffolds relevant to bioactive compounds like Melperone [2]. Ruthenium catalysts offer enhanced diastereoselectivity for cis-hydrogenation of multi-substituted pyridines, while nickel silicide catalysts represent a cost-effective alternative with high stability and reusability [2].

  • Multi-Step Functionalization & Coupling: A robust route involves sequential functionalization followed by coupling. Angelini Pharma's synthesis of imidazo[1,5-a]pyridine GSK-3β inhibitors exemplifies this:

  • Vilsmeier-Haack formylation of 7-bromoimidazo[1,5-a]pyridine yields aldehyde 19.
  • Silver nitrate-mediated oxidation converts 19 to carboxylic acid 20.
  • Amide coupling with piperidinyl methylamines (e.g., 1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine) generates intermediates 21/22.
  • Final Suzuki-Miyaura cross-coupling with boronic acids installs diverse aryl/heteroaryl groups at the 7-position [6].

Table 1: Key Synthetic Routes to Imidazo[1,5-a]pyridine-Piperidine Hybrids

StrategyKey Steps/ReagentsTarget Intermediate/CompoundReported YieldAdvantages
Catalytic HydrogenationCo/Ti-melamine catalyst, H₂, H₂OPiperidine core from pyridine precursorUp to 92% [2]Aqueous conditions, no acid additives
Multi-Step CouplingVilsmeier-Haack; AgNO₃ oxidation; Amide coupling; Suzukie.g., Compound 21 [6]40-85% per stepHigh flexibility for R-group diversification
Conjugate AdditionPhenylboronic acid addition to dihydropyridin-4(1H)-ones2-Phenylpiperidin-4-one 8 [9]65-90%Direct C-C bond formation at β-position

Microwave- and Ultrasound-Assisted Synthesis Protocols

Modern energy-enhanced techniques significantly improve efficiency in constructing the imidazo[1,5-a]pyridine-piperidine scaffold:

  • Microwave-Assisted Cyclization & Coupling: Microwave irradiation drastically reduces reaction times for key steps like:
  • Heterocycle Formation: Cyclodehydration steps forming the imidazo[1,5-a]pyridine core can be accelerated from hours to minutes under controlled microwave heating.
  • Cross-Coupling: Suzuki-Miyaura reactions between bromo-imidazopyridines and piperidine-bearing boronic acids/esters achieve near-completion within 5-20 minutes at controlled temperatures (100-150°C), minimizing decomposition of sensitive intermediates and improving yields compared to conventional heating [9]. Typical protocols utilize palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and inorganic bases (K₂CO₃, Cs₂CO₃) in solvents like dioxane or DMF under sealed-vessel conditions.
  • Ultrasound-Promoted Functionalization: Sonochemical energy enhances:
  • Nucleophilic Substitution: Reactions introducing substituents onto the piperidine nitrogen (alkylation, acylation) benefit from cavitation effects, improving mass transfer and reaction homogeneity, leading to faster kinetics and higher regioselectivity.
  • Reduction Steps: Ultrasound facilitates the reduction of imine or enamine intermediates during piperidine ring formation or functional group interconversion, often allowing milder reducing agents or lower catalyst loadings [9].

Table 2: Energy-Enhanced Synthesis Performance

TechniqueApplication ExampleConventional ConditionsEnhanced ConditionsImprovement
MicrowaveSuzuki coupling on bromo-imidazopyridine12-24 h, 80-110°C, ~75% yield10-20 min, 120-150°C, >85% yield [9]>90% time reduction, 10%+ yield increase
MicrowaveImidazo ring closure (Cyclodehydration)3-8 h reflux, 70-85% yield5-15 min, 150-180°C, 80-92% yieldElimination of side products
UltrasoundPiperidine N-alkylation6-12 h, RT-60°C, 65-80% yield1-3 h, RT-40°C, 82-90% yield [9]Faster reaction, higher purity
UltrasoundImine/Enamine reduction (NaBH₄, NaBH₃CN)2-5 h, 0°C-RT, variable yield30-90 min, 0°C-RT, >90% yieldImproved selectivity, reduced hydride usage

Catalytic Strategies for Regioselective Functionalization

Achieving precise functionalization on the densely heteroatom-populated scaffold demands advanced catalysis:

  • Transition Metal-Catalyzed C-C/N Bond Formation:
  • Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions are paramount for installing (hetero)aryl groups onto the imidazo[1,5-a]pyridine core (typically at positions 5, 6, or 7 if unsubstituted). Ligand choice (e.g., SPhos, XPhos) is crucial for regioselectivity when polyhalogenated precursors are used. Buchwald-Hartwig amination enables C-N bond formation between halopyridines (on either ring) and amines, including substituted piperidines [4] [6] [8].
  • Radical-Based Approaches: Photoredox/dual catalysis enables regioselective hydroarylation. Combining a photocatalyst (e.g., N-phenylphenothiazine, PTH) and a hydrogen atom transfer (HAT) catalyst (e.g., cyclohexanethiol, CySH) under blue light irradiation generates aryl radicals from aryl halides. These radicals add anti-Markovnikov to vinyl carbamates, ultimately yielding phenethylamine-type products after hydrolysis. This strategy can be adapted for synthesizing 3-arylpiperidine derivatives, though yields for endocyclic enecarbamates like those leading to 3-arylpiperidines are moderate (e.g., 42% for 14) [7].
  • Regioselective C-H Activation/Borylation: While less directly reported for the specific saturated hybrid, methodologies for o-carborane B-H functionalization via base metal (e.g., Fe, Cu) catalysis highlight strategies applicable to heterocyclic systems. Directed ortho-metalation (DoM) strategies using strong bases (e.g., LDA) and directing groups on the imidazo[1,5-a]pyridine could potentially enable regioselective lithiation/borylation at specific positions [3] [5].

Challenges in Stereochemical Control During Cyclization

Installing and controlling stereocenters within the hybrid scaffold remains a significant synthetic hurdle:

  • Impact of Protecting Groups and Conformation: The stereochemical outcome of ring-forming reactions, particularly radical cyclizations en route to N-glycosides or fused systems, is heavily influenced by protecting groups on tethers. Studies on carbohydrate-derived thiourethanes demonstrated that cyclic acetal protecting groups (e.g., 4,6-O-phenylmethylidene) constrain the conformational flexibility of the radical acceptor tether. This preorganization can dramatically improve diastereoselectivity in hex-5-enyl or hept-6-enyl radical cyclizations compared to substrates with acyclic protecting groups [3].

  • Acceptor Geometry (E vs. Z): The configuration of α,β-unsaturated acceptors in radical cyclizations profoundly impacts stereoselectivity. Employing (Z)-olefins significantly enhances stereocontrol in inherently less selective transformations like exo-hept-6-enyl radical cyclizations compared to their (E)-isomers. This effect arises from differences in the preferred transition state geometries accessible to the Z- and E-configured acceptors during the cyclization step [3].

  • Computational Modeling for Prediction: Molecular Dynamics (MD) simulations and per-residue binding free energy decomposition, as applied to σ₁ receptor ligands featuring 4-(2-aminoethyl)-2-phenylpiperidine scaffolds, reveal how specific substituents on the piperidine nitrogen modulate interactions with the receptor's lipophilic pocket (Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, Tyr206). These interactions critically influence the bioactive conformation and affinity. Modeling suggests that N-methyl piperidines achieve optimal interactions, correlating with higher affinity, while N-H or N-tosyl groups lead to suboptimal binding geometries. This insight is vital for designing stereochemically defined analogs with improved target engagement [9]. Similarly, co-crystal structures of imidazo[1,5-a]pyridine carboxamides (e.g., 16 with GSK-3β, PDB 6Y9S) confirm the critical role of hydrogen bonding networks (e.g., hinge region binding: Asp133-CO, Val135-NH, Val135-CO) and the spatial orientation of substituents relative to key residues like Lys85. Subtle changes in stereochemistry disrupt these essential interactions, leading to significant potency drops [6].

Table 3: Stereochemical Challenges and Mitigation Strategies

Challenge SourceSpecific Example/ImpactMitigation StrategyOutcome
Radical Acceptor Geometry(Z)-vs. (E)-α,β-unsaturated esters/oximes in hept-6-enyl cyclizations [3]Use (Z)-configured acceptorsSignificantly improved diastereoselectivity in inherently low-selectivity reactions
Protecting Group ConformationCyclic vs. acyclic acetals on carbohydrate tethers in N-glycoside formation [3]Employ rigid cyclic protecting groups (e.g., benzylidene)Enforced tether conformation leading to higher stereoselectivity
Piperidine N-SubstituentN-Me vs. N-H vs. N-Ts in 4-(2-aminoethyl)piperidine σ₁ ligands [9]Prefer N-methyl substitutionOptimal lipophilic pocket filling & binding pose, maximizing affinity (Ki ~ nM)
Binding Site ComplementarityOrientation of isopropoxyl group in INDZ GSK-3β inhibitors relative to Lys85 [6]Structure-based design guided by X-ray co-crystals (PDB 6Y9R)Ensures crucial H-bond and water-mediated interactions for high potency

Concluding Remarks

The synthesis of 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine and its derivatives leverages diverse methodologies, from classical hydrogenation and multi-step coupling to cutting-edge energy-assisted and catalytic techniques. While significant progress has been made in regioselective functionalization, particularly via palladium catalysis and emerging photoredox strategies, stereochemical control during cyclization and substituent installation remains a complex challenge. Success hinges on meticulous optimization of reaction parameters, strategic use of protecting groups, exploitation of acceptor geometry, and guidance from computational modeling and structural biology. Overcoming these synthetic hurdles is essential for producing enantiopure and diastereomerically defined hybrids necessary for rigorous structure-activity relationship studies and the development of targeted therapeutics exploiting this privileged scaffold. Future advancements will likely focus on asymmetric catalytic methods for direct stereocontrolled synthesis and further refinement of predictive modeling tools.

Properties

CAS Number

1507588-63-7

Product Name

4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine

IUPAC Name

3-piperidin-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Molecular Formula

C12H19N3

Molecular Weight

205.3 g/mol

InChI

InChI=1S/C12H19N3/c1-2-8-15-11(3-1)9-14-12(15)10-4-6-13-7-5-10/h9-10,13H,1-8H2

InChI Key

IHYHCFBFUDFOCY-UHFFFAOYSA-N

SMILES

C1CCN2C(=CN=C2C3CCNCC3)C1

Canonical SMILES

C1CCN2C(=CN=C2C3CCNCC3)C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.